molecular formula C9H11BF3NO2 B14085018 (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14085018
M. Wt: 233.00 g/mol
InChI Key: NTDNTNBPFYZABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with isopropyl and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

    Oxidation: Alcohols or ketones, depending on the specific conditions.

    Protodeboronation: The corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. The trifluoromethyl group, in particular, can enhance the stability and lipophilicity of the compounds formed, making it valuable in pharmaceutical research .

Properties

Molecular Formula

C9H11BF3NO2

Molecular Weight

233.00 g/mol

IUPAC Name

[2-propan-2-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-8(14-7)9(11,12)13/h3-5,15-16H,1-2H3

InChI Key

NTDNTNBPFYZABV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(F)(F)F)C(C)C)(O)O

Origin of Product

United States

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